molecular formula C15H11Br3N2 B3323221 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide CAS No. 1621307-01-4

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide

Cat. No.: B3323221
CAS No.: 1621307-01-4
M. Wt: 459 g/mol
InChI Key: ZRNSNSXMWZQSTN-UHFFFAOYSA-M
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Description

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a chemical compound known for its unique structure and properties It consists of an imidazolium core substituted with two 4-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the intermediate 1,3-bis(4-bromophenyl)imidazolidine. This intermediate is then oxidized to the imidazolium salt using an oxidizing agent such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The bromine atoms on the phenyl rings can also participate in halogen bonding, further enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
  • 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium fluoride
  • 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium iodide

Uniqueness

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms enhance the compound’s reactivity and enable specific interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)imidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNSNSXMWZQSTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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